molecular formula C27H48 B14472611 Cholestane, (5a,14b,17a,20S)- CAS No. 69483-46-1

Cholestane, (5a,14b,17a,20S)-

Cat. No.: B14472611
CAS No.: 69483-46-1
M. Wt: 372.7 g/mol
InChI Key: XIIAYQZJNBULGD-JJNQFABQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cholestane can be synthesized through the reduction of cholesterol. One common method involves the use of the Huang-Minlon modification of the Wolff-Kishner reduction . This method reduces the carbonyl group in cholesterol to a methylene group, resulting in the formation of cholestane.

Industrial Production Methods

Industrial production of cholestane typically involves the extraction and purification of cholesterol from animal sources, followed by chemical reduction processes to convert cholesterol into cholestane .

Chemical Reactions Analysis

Types of Reactions

Cholestane undergoes various chemical reactions, including:

    Oxidation: Cholestane can be oxidized to form cholestanone.

    Reduction: Cholestane is formed through the reduction of cholesterol.

    Substitution: Halogenation reactions can introduce halogen atoms into the cholestane molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The Wolff-Kishner reduction uses hydrazine (N2H4) and a strong base such as potassium hydroxide (KOH).

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).

Major Products

    Oxidation: Cholestanone

    Reduction: Cholestane

    Substitution: Halogenated cholestane derivatives

Scientific Research Applications

Cholestane has several scientific research applications:

Comparison with Similar Compounds

Properties

CAS No.

69483-46-1

Molecular Formula

C27H48

Molecular Weight

372.7 g/mol

IUPAC Name

(5R,8R,9S,10S,13R,14R,17S)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21+,22-,23-,24+,25-,26-,27+/m0/s1

InChI Key

XIIAYQZJNBULGD-JJNQFABQSA-N

Isomeric SMILES

C[C@@H](CCCC(C)C)[C@@H]1CC[C@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Origin of Product

United States

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